4-(4-((4-氯苯基)磺酰基)-2-(邻甲苯基)恶唑-5-基)-2,6-二甲基吗啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

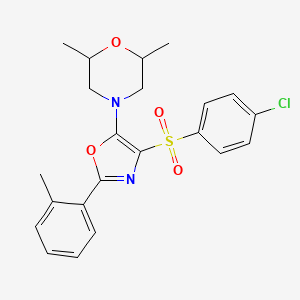

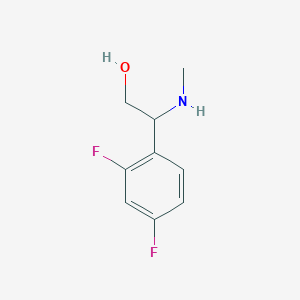

The compound 4-(4-((4-Chlorophenyl)sulfonyl)-2-(o-tolyl)oxazol-5-yl)-2,6-dimethylmorpholine is a complex organic molecule that likely contains an oxazole ring, a sulfonyl group, and a morpholine moiety. The presence of a 4-chlorophenyl group suggests that the compound may exhibit certain electronic effects due to this substituent. The oxazole ring is a five-membered heterocyclic compound containing both nitrogen and oxygen, which can contribute to the compound's chemical reactivity and potential biological activity.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting with the condensation of sulfonyl-benzoyl chlorides with specific amines, followed by cyclodehydration to form the oxazole ring . In the case of the compound , a similar approach may be used, starting with a chlorophenyl-based compound and introducing the morpholine and tolyl groups at the appropriate steps to achieve the final structure.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an oxazole ring, which is known to influence the electronic distribution across the molecule. The sulfonyl group attached to the chlorophenyl ring can transmit electronic effects to the oxazole, potentially affecting the molecule's spectral and luminescence properties . The morpholine ring, being a heterocycle containing nitrogen, could contribute to the compound's basicity and solubility in polar solvents.

Chemical Reactions Analysis

The chemical reactivity of such a compound would be influenced by the functional groups present. The sulfonyl group could undergo various reactions, such as the formation of sulfonamides, sulfonic esters, and salts . The oxazole ring might participate in nucleophilic substitution reactions, given the presence of an electron-withdrawing sulfonyl group that could activate the ring towards such reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its functional groups and overall molecular structure. The presence of the dimethylamino group could enhance the solubility in polar solvents, and the compound might exhibit salvation fluorochromia, where changes in solvent polarity lead to shifts in fluorescence emission . The chlorophenyl group could contribute to the compound's lipophilicity, affecting its solubility and potential interactions with biological targets.

The synthesis of related sulfonamide compounds has been reported to involve multiple steps, including esterification, hydrazination, and cyclization, leading to the formation of thiadiazole derivatives . These compounds have shown some biological activity, such as anti-tobacco mosaic virus activity, which suggests that the compound might also possess biological properties worth investigating.

科学研究应用

恶唑啉配合物和催化

具有酚盐-恶唑啉配体的氧铼(V)配合物在氧原子转移反应中表现出显着的催化活性。这些活性受酚盐-恶唑啉配体取向的影响,展示了该化合物在提高环境和工业应用的催化效率中的作用 (Schachner 等,2014)。

荧光分子探针

该化合物有助于开发新的荧光溶剂变色染料。此类染料表现出强烈的溶剂依赖性荧光,有利于创建灵敏的荧光分子探针。这些探针对于研究生物事件和过程至关重要,突出了该化合物在生物成像和诊断中的相关性 (Diwu 等,1997)。

杂环聚酰亚胺

将该化合物结合进光学活性杂环聚酰亚胺的研究产生了具有出色光学活性和热稳定性的材料。此类材料在高级聚合物科学中得到应用,其中光学性质的操纵对于新型材料的开发至关重要 (Mallakpour 等,2001)。

杀虫剂设计

恶唑啉衍生物的结构,包括所讨论的化合物,在新型杀虫剂的设计和合成中发挥了重要作用。这些衍生物表现出显着的杀螨和杀虫活性,突出了该化合物在促进更安全、更有效的农业实践中的潜力 (Yu 等,2016)。

属性

IUPAC Name |

4-[4-(4-chlorophenyl)sulfonyl-2-(2-methylphenyl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O4S/c1-14-6-4-5-7-19(14)20-24-21(30(26,27)18-10-8-17(23)9-11-18)22(29-20)25-12-15(2)28-16(3)13-25/h4-11,15-16H,12-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOGCSQMPGBBIPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=CC=C3C)S(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B3006845.png)

![3-((7-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B3006846.png)

![3-(4-Fluoro-3-methylphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide](/img/structure/B3006848.png)

![1-(3,4-dichlorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B3006850.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-2-naphthamide](/img/structure/B3006851.png)

![Methyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3006856.png)

![N-[3-(5-Cyclopropylpyrazol-1-yl)propyl]prop-2-enamide](/img/structure/B3006861.png)

![2-[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B3006867.png)